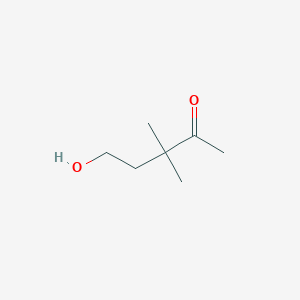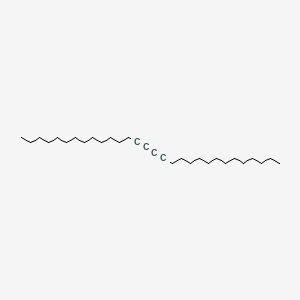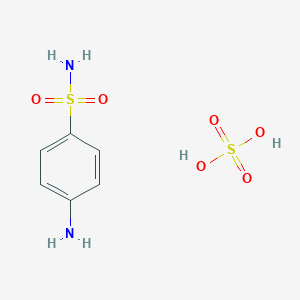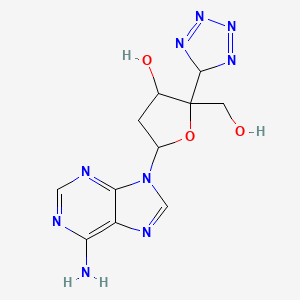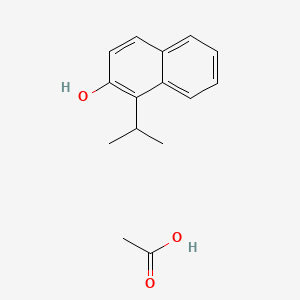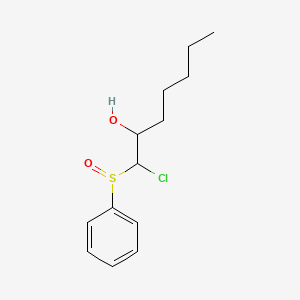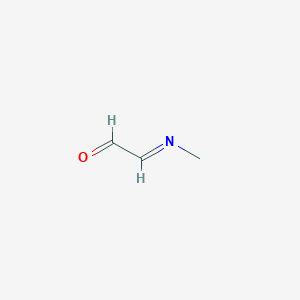
(2E)-(Methylimino)acetaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-(Methylimino)acetaldehyde is an organic compound characterized by the presence of an imine group (C=N) and an aldehyde group (CHO)
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
(2E)-(Methylimino)acetaldehyde can be synthesized through several methods. One common approach involves the reaction of acetaldehyde with methylamine under controlled conditions. The reaction typically requires an acid catalyst to facilitate the formation of the imine group. The general reaction is as follows:
CH3CHO+CH3NH2→CH3CH=NCH3+H2O
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
(2E)-(Methylimino)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The imine group can be reduced to form amines using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the imine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles such as Grignard reagents (RMgX) in anhydrous conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted imines or amines depending on the nucleophile used.
Applications De Recherche Scientifique
(2E)-(Methylimino)acetaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and as a precursor for various industrial processes.
Mécanisme D'action
The mechanism of action of (2E)-(Methylimino)acetaldehyde involves its interaction with various molecular targets. The imine group can act as a nucleophile, participating in reactions with electrophilic centers in biological molecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules. The aldehyde group can also undergo oxidation-reduction reactions, influencing cellular redox states and metabolic pathways.
Comparaison Avec Des Composés Similaires
(2E)-(Methylimino)acetaldehyde can be compared with other similar compounds such as:
Acetaldehyde: Lacks the imine group and has different reactivity and applications.
Methylamine: Lacks the aldehyde group and has different chemical properties.
Schiff bases: Compounds with similar imine groups but different substituents, leading to varied reactivity and applications.
Propriétés
Numéro CAS |
64821-56-3 |
|---|---|
Formule moléculaire |
C3H5NO |
Poids moléculaire |
71.08 g/mol |
Nom IUPAC |
2-methyliminoacetaldehyde |
InChI |
InChI=1S/C3H5NO/c1-4-2-3-5/h2-3H,1H3 |
Clé InChI |
ZUKHBSKIPJXZOG-UHFFFAOYSA-N |
SMILES canonique |
CN=CC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


